molecular formula C14H16N4O2S B11169795 4-acetamido-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

4-acetamido-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11169795
M. Wt: 304.37 g/mol
InChI Key: DMHGATYYUBUBTN-UHFFFAOYSA-N
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Description

4-acetamido-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound characterized by its unique structure, which includes an acetamido group, a thiadiazole ring, and a benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced via alkylation reactions using suitable alkyl halides.

    Acetylation: The acetamido group is introduced through acetylation of the amine group using acetic anhydride.

    Coupling with Benzamide: The final step involves coupling the thiadiazole derivative with benzoyl chloride to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido or benzamide moieties, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

4-acetamido-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-acetamido-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-acetamido-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its specific structural features, such as the combination of the acetamido group, thiadiazole ring, and benzamide moiety. This unique structure contributes to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C14H16N4O2S

Molecular Weight

304.37 g/mol

IUPAC Name

4-acetamido-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C14H16N4O2S/c1-8(2)13-17-18-14(21-13)16-12(20)10-4-6-11(7-5-10)15-9(3)19/h4-8H,1-3H3,(H,15,19)(H,16,18,20)

InChI Key

DMHGATYYUBUBTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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